Aldose Reductase Inhibitory Potency: IC50 Comparison of 1-Acetic Acid Derivatives vs. Homologs
The 1-acetic acid derivatives (exemplified by the target compound's core scaffold) display the highest level of aldose reductase inhibitory activity within the evaluated 2-oxoquinoline-1-alkanoic acid series. In a rat lens aldose reductase assay, these 1-acetic acid derivatives (compounds 9a-e) achieved IC50 values ranging from 0.45 µM to 6.0 µM. This potency is significantly superior to compounds where the acetic acid moiety has been modified. Specifically, esterification, substitution of an alpha-methyl group, or insertion of an additional methylene unit (i.e., homologation to propanoic acid) resulted in a marked reduction in inhibitory potency [1].
| Evidence Dimension | Aldose Reductase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.45 - 6.0 µM (for compounds 9a-e, which represent the 1-acetic acid scaffold) |
| Comparator Or Baseline | 2-Oxoquinoline-1-alkanoic acids with modified side chains (e.g., esters, alpha-methyl analogs, or homologs with additional methylene units) |
| Quantified Difference | Target derivatives demonstrate potent inhibition (0.45-6.0 µM), whereas modification of the 1-acetic acid moiety results in a qualitative and significant reduction in potency. |
| Conditions | In vitro rat lens aldose reductase enzyme assay |
Why This Matters
This quantitative SAR data proves that the 1-acetic acid moiety is essential for potent aldose reductase inhibition, and procurement of this specific scaffold is mandatory for research continuity.
- [1] DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024-2028. View Source
